molecular formula C12H8O B129850 Acenaphthenone CAS No. 2235-15-6

Acenaphthenone

Cat. No. B129850
CAS RN: 2235-15-6
M. Wt: 168.19 g/mol
InChI Key: JBXIOAKUBCTDES-UHFFFAOYSA-N
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Description

Acenaphthenone, a derivative of acenaphthene, is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is a core structure in many chemical reactions and has been explored for its potential in generating novel compounds with antitumor activities .

Synthesis Analysis

The synthesis of acenaphthenone derivatives has been widely studied. Novel acenaphthene derivatives with potential antitumor properties have been synthesized and evaluated against several human solid tumor cell lines . Additionally, acenaphthenone has been used as a starting material for the synthesis of acenaphthenequinones through a one-pot synthesis using N-bromosuccinimide and dimethyl sulfoxide . The synthesis of acenaphthenone enolate has also been achieved, which served as a structural confirmation for the acenaphthyne radical anion .

Molecular Structure Analysis

The molecular structure of acenaphthenone and its derivatives has been a subject of computational and structural investigations. For instance, sterically crowded peri-substituted acenaphthenes have been prepared, and their structures were analyzed to understand the distortion of the acenaphthene framework and the interactions between halogen and chalcogen atoms . Phosphorus-bismuth peri-substituted acenaphthenes have also been synthesized, and their structures were characterized, revealing a rare P-Bi bond .

Chemical Reactions Analysis

Acenaphthenone has been shown to participate in various chemical reactions. It has been identified as an effective electron donor in sensitized photooxygenation, leading to the formation of hydroxylactone and anhydride derivatives . The Leuckart reaction of 1-acenaphthenone has yielded unusual products such as acenaphtho[1,2-d]pyrimidine and diacenaphtho[1,2-b:1',2'-d]pyridine . Furthermore, acenaphthenone has been involved in the generation of acenaphthyne radical anion, which is significant for determining the heat of formation and strain energy of acenaphthyne .

Physical and Chemical Properties Analysis

The physical and chemical properties of acenaphthenone have been assessed through various studies. For example, the use of [1-13C]acenaphthene in conjunction with 13C-NMR spectroscopy has allowed for the study of the biodegradation of acenaphthene by bacterial cultures, revealing insights into the oxidation products and the limitations of certain bacterial enzymes . The photolytic and thermal reactions of 2-diazoacenaphthenones have been explored, showing a range of reactions including Wolff rearrangements, insertion, addition, and cycloaddition reactions .

Scientific Research Applications

Atmospheric Chemistry and Environmental Impact

Kinetics and Products of Atmospheric Reactions

Research on acenaphthenone has revealed its formation through atmospheric reactions of acenaphthene with hydroxyl radicals, nitrate radicals, and ozone. Experiments have determined rate coefficients for these reactions and identified acenaphthenone among the products, indicating its relevance in understanding atmospheric pollution and degradation pathways of polycyclic aromatic hydrocarbons (PAHs) (Zhou & Wenger, 2013).

Organic Chemistry and Catalysis

Catalytic Oxidation Processes

In the realm of synthetic chemistry, acenaphthenone is a product of the catalytic oxidation of acenaphthene. Studies have detailed the oxidation process in the presence of manganese and cobalt bromides, yielding acenaphthenone among other compounds. This research contributes to the understanding of acenaphthenone's synthesis and the development of efficient catalytic processes for PAHs (Bukharkina et al., 2002).

Microbial Degradation

Biodegradation by Specific Bacterial Strains

Acenaphthenone also plays a role in the biodegradation pathways of acenaphthene. Research has isolated bacteria capable of utilizing acenaphthene as a sole carbon and energy source, transforming it through metabolic pathways that involve acenaphthenone as an intermediate. This highlights the potential of microbial processes in the bioremediation of PAH-contaminated environments (Ghosal et al., 2013).

Environmental Remediation

Adsorption and Removal of PAHs from Water

Studies focused on the removal of PAHs from water have investigated the adsorption capacities of various materials for acenaphthene, using it as a representative compound. Such research is crucial for developing effective water purification technologies to tackle PAH contamination (Hall et al., 2009).

Safety And Hazards

Acenaphthene has been detected in fumes from vehicle exhaust, coal, coal tar, and at hazardous waste sites . Since acenaphthene has been found in cigarettes, exposure can occur by breathing cigarette and tobacco smoke .

Future Directions

Acenaphthoquinone is used as a building block for the synthesis of a variety of heterocyclic compounds with medicinal chemistry interest . There is a wide range of reactions that include acenaphthoquinone in the synthesis of heterocyclic compounds . This suggests potential future directions for research in this area .

properties

IUPAC Name

2H-acenaphthylen-1-one
Source PubChem
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InChI

InChI=1S/C12H8O/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXIOAKUBCTDES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC3=C2C(=CC=C3)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176885
Record name 1-Acenaphthenone
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Molecular Weight

168.19 g/mol
Source PubChem
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Product Name

1-Acenaphthenone

CAS RN

2235-15-6
Record name 1(2H)-Acenaphthylenone
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Record name 1-Acenaphthenone
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Record name 2H-acenaphthylen-1-one
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Synthesis routes and methods I

Procedure details

With respect to 1 kg of the reaction solution generated in synthesis example 1, 1 L of toluene and 2 L of water were added. These components were stirred for 5 minutes and extraction was conducted. Then, the resultant substance was kept still for 15 to 20 minutes to be separated, and the upper toluene layer was recovered. The above-extracted solution and the same amount of 4% aqueous solution of sodium hydroxide were put into a separatory funnel, shaken and kept still. Then, the lower black liquid was removed. The remaining liquid was washed with water of the same amount as that of the remaining liquid. Then, the lower layer was removed. Water was added, 2 mL of hydrochloric acid was added, and these components were shaken. The lower layer was removed, and the remaining substance was washed with water again. The oil layer was washed with an alkaline substance and concentrated to remove the solvent. The concentrate was distilled at a pressure of 1 to 2 mmHg. As a result, 16 g of acenaphthene-1-one was obtained at a distillation temperature of 120° C.
[Compound]
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1 L
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Reaction Step One

Synthesis routes and methods II

Procedure details

To a three necked flask of 10 L, 308 g of acenaphthene, 3250 mL of acetic acid, 30.6 g of cobalt (II) bromide hexahydrate, 6.1 g of cobalt (II) acetate tetrahydrate, and 1.5 g of manganese (II) acetate tetrahydrate were put. These components were stirred and mixed to be dissolved totally. Then, air was blown into the liquid at a rate of 400 L/h at 20° C. and room pressure. After 4.3 hours, the reaction was stopped, and the generated reaction solution was analyzed by gas chromatography. As a result, it was found that the acenaphthene inversion rate was 99.2% and the acenaphthene-1-one yield was 28.1%.
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6.1 g
Type
catalyst
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1.5 g
Type
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Yield
28.1%

Synthesis routes and methods III

Procedure details

1-Naphthylacetic acid (100 g, 530 mmol) was dissolved in dichloromethane (15 ml). Thionyl chloride (158 g, 1.32 mol) was added under ice-cooling and the mixture was heated under reflux for 1 hr. The solvent was evaporated and 1,2-dichloroethane (500 ml) was added to the obtained residue for dissolution. Aluminum chloride (150 g, 1.12 mol) was added under ice-cooling, and the mixture was stirred at room temperature for 1 hr. The reaction mixture was poured into ice water, and the mixture was extracted with dichloromethane. The extract was washed with water and saturated brine, dried over magnesium sulfate and concentrated to give acenaphthen-1-one (80 g) as yellow crystals.
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100 g
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Synthesis routes and methods IV

Procedure details

In a 1 litre three-necked flask, oxalyl chloride (2.87 ml, 3.22.10−2 mol, 1 eq.) is added dropwise, under argon, to a solution of (naphth-1-yl)acetic acid (6 g, 3.22.10−2 mol) in anhydrous dichloromethane (270 ml) at 0° C. A few drops of anhydrous dimethylformamide are then added. After 1 hour at 0° C., slight evolution of gas is still observed and the three-necked flask is left at ambient temperature for 40 minutes. After return to 0° C., aluminium chloride (11.2 g, 8.38.10−2 mol, 2.6 eq.) is added gradually with a spatula. The solution is stirred for twenty minutes and becomes green-black in colour. The mixture is poured into an ice/1N HCl mixture. After separation of the phases and washings of the acidic aqueous phase with dichloromethane, the combined organic phases are washed with water, then treated with a saturated NaHCO3 solution and finally washed with a saturated NaCl solution. After drying over MgSO4 and evaporation under reduced pressure, the title product is obtained in the form of a yellow solid.
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